2-Isopropoxy-2-phenylacetic acid
Overview
Description
2-Isopropoxy-2-phenylacetic acid is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of an isopropoxy group and a phenyl group attached to the acetic acid moiety
Mechanism of Action
Target of Action
2-Isopropoxy-2-phenylacetic acid is a type of organoboron compound, specifically a boronic ester . These compounds are highly valuable in organic synthesis . The primary targets of this compound are the carbon atoms in organic molecules where it forms carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a transition metal-catalyzed carbon–carbon bond-forming reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the phenylacetic acid (PAA) degradation pathway . This pathway is an interesting model for the catabolism of aromatic compounds . The PAA pathway mainly contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .
Pharmacokinetics
The pharmacokinetics of this compound involve its susceptibility to hydrolysis . Boronic acids and their esters, such as this compound, are only marginally stable in water . The kinetics of hydrolysis is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds in organic molecules . This is a valuable transformation in organic synthesis . For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water and the pH level . As mentioned, the compound is susceptible to hydrolysis, especially in water . The rate of hydrolysis is also influenced by the pH level, with the reaction rate increasing at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by these environmental factors .
Biochemical Analysis
Biochemical Properties
2-Isopropoxy-2-phenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as phenylacetyl-CoA ligase, which catalyzes the formation of phenylacetyl-CoA from phenylacetic acid and CoA. The interaction between this compound and phenylacetyl-CoA ligase is crucial for the subsequent steps in the phenylacetic acid degradation pathway . Additionally, this compound may interact with other proteins and biomolecules involved in aromatic compound metabolism, influencing their activity and stability.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in the phenylacetic acid degradation pathway, thereby affecting the overall metabolic flux within the cell . Furthermore, this compound may impact cellular signaling pathways related to aromatic compound metabolism, leading to changes in cellular responses and adaptations.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to phenylacetyl-CoA ligase, facilitating the formation of phenylacetyl-CoA, a key intermediate in the phenylacetic acid degradation pathway . This binding interaction is essential for the activation of the enzyme and the subsequent biochemical reactions. Additionally, this compound may act as an inhibitor or activator of other enzymes involved in aromatic compound metabolism, thereby modulating their activity and influencing the overall metabolic pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, highlighting its potential for prolonged biochemical research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound may exhibit minimal toxic effects, while higher dosages can lead to adverse effects such as toxicity and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal biochemical effects without causing significant harm to the organism.
Metabolic Pathways
This compound is involved in the phenylacetic acid degradation pathway, a crucial metabolic pathway for the breakdown of aromatic compounds. The compound interacts with enzymes such as phenylacetyl-CoA ligase, which catalyzes the formation of phenylacetyl-CoA, a central intermediate in the pathway . This interaction is essential for the subsequent steps in the degradation process, leading to the production of metabolites that are further processed by other enzymes in the pathway.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cellular membranes by specialized transporters, facilitating its entry into cells and its distribution to various cellular compartments . Once inside the cell, this compound may interact with binding proteins that influence its localization and accumulation, thereby affecting its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in aromatic compound metabolism . Additionally, this compound may be targeted to specific organelles such as the mitochondria or endoplasmic reticulum, depending on the presence of specific targeting signals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-2-phenylacetic acid typically involves the esterification of phenylacetic acid with isopropanol in the presence of an acid catalyst. The reaction can be represented as follows:
C6H5CH2COOH+(CH3
Properties
IUPAC Name |
2-phenyl-2-propan-2-yloxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)14-10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSLLZBWSRRXGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277094 | |
Record name | 2-ISOPROPOXY-2-PHENYLACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5394-87-6 | |
Record name | NSC837 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-ISOPROPOXY-2-PHENYLACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenyl-2-(propan-2-yloxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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